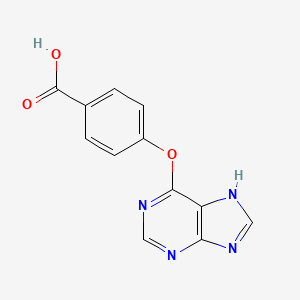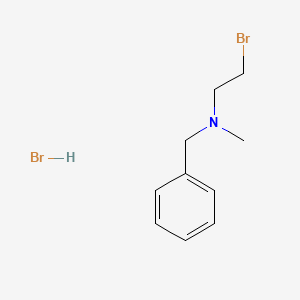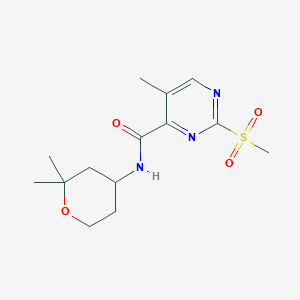
N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMOG is a hypoxia-mimetic agent that has been used extensively in the study of hypoxia-inducible factor (HIF) and its role in various physiological and pathological conditions.
作用機序
DMOG acts as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide-α subunits under normoxic conditions, leading to their degradation. By inhibiting PHD enzymes, DMOG stabilizes this compound-α subunits and promotes their translocation to the nucleus, where they activate downstream genes involved in various cellular processes.
Biochemical and Physiological Effects:
DMOG has been shown to have various biochemical and physiological effects, including the activation of angiogenesis, erythropoiesis, and glycolysis pathways. DMOG has also been shown to promote stem cell differentiation and pluripotency. However, the exact mechanisms underlying these effects are still under investigation.
実験室実験の利点と制限
One of the major advantages of using DMOG in lab experiments is its ability to mimic hypoxic conditions without the need for specialized equipment or facilities. DMOG is also relatively easy to synthesize and purify, making it accessible to researchers. However, DMOG has some limitations, including its non-specific effects on other cellular pathways and the potential for off-target effects.
将来の方向性
There are several future directions for research involving DMOG. One area of interest is the development of more selective PHD inhibitors that can target specific isoforms of PHD enzymes. Another area of interest is the identification of downstream targets of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide that are responsible for its effects on cellular processes. Additionally, there is a need for more in-depth studies on the potential side effects and toxicity of DMOG in vivo.
合成法
DMOG can be synthesized through a multi-step process involving the reaction of methyl 4,6-dichloro-2-methanesulfonylpyrimidine-5-carboxylate with 2,2-dimethyloxirane in the presence of a base, followed by hydrolysis and subsequent purification steps. The yield of DMOG can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
DMOG has been extensively used in scientific research to study the role of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide in various physiological and pathological conditions such as cancer, ischemia, inflammation, and wound healing. DMOG has been shown to stabilize this compound-1α and this compound-2α under normoxic conditions, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and glycolysis. DMOG has also been used to study the effects of hypoxia on stem cell differentiation and pluripotency.
特性
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-9-8-15-13(22(4,19)20)17-11(9)12(18)16-10-5-6-21-14(2,3)7-10/h8,10H,5-7H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKVFUAREXDCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NC2CCOC(C2)(C)C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

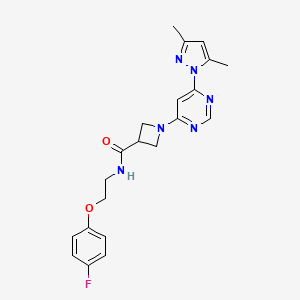
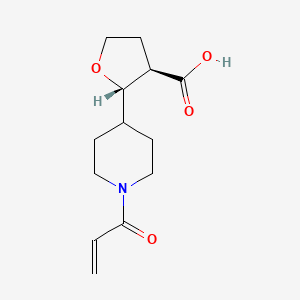
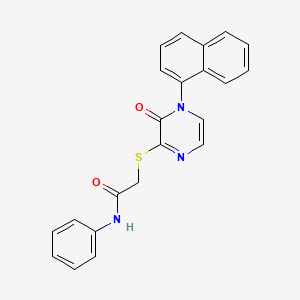
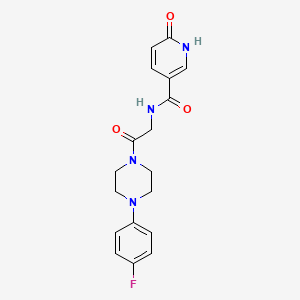
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)
![3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B2411297.png)
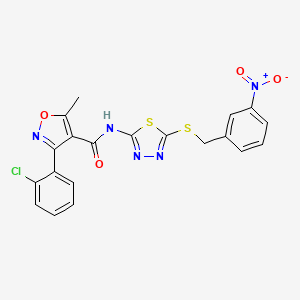
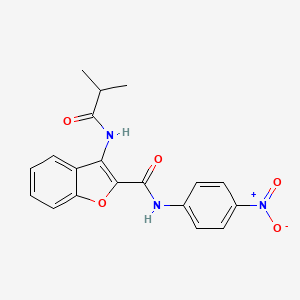

![4-butyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2411306.png)
![N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411307.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2411308.png)
